![molecular formula C14H17Cl3N2O4S B14903898 2-methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B14903898.png)
2-methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C17H15Cl4N3O2S. This compound is known for its unique chemical structure, which includes a benzamide core, a methoxy group, and a trichloroethyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the corresponding amide. The final step involves the reaction of this intermediate with 1,1-dioxidotetrahydro-3-thienylamine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
Types of Reactions
2-Methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The trichloroethyl group can be reduced to a dichloroethyl or monochloroethyl group.
Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-hydroxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide.
Reduction: Formation of 2-methoxy-N-{2,2-dichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-Methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but it is thought to involve the modulation of signal transduction pathways and the inhibition of key enzymes involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 2-Methoxy-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide
- 2-Methoxy-N-(2,2,2-trichloro-1-(3-(2-chlorophenyl)thioureido)ethyl)benzamide
- 2-Methoxy-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thioureido)ethyl)benzamide
Uniqueness
2-Methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 1,1-dioxidotetrahydro-3-thienyl group is particularly noteworthy, as it is not commonly found in similar compounds. This unique structure may contribute to its potential biological activity and its utility in scientific research.
特性
分子式 |
C14H17Cl3N2O4S |
|---|---|
分子量 |
415.7 g/mol |
IUPAC名 |
2-methoxy-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C14H17Cl3N2O4S/c1-23-11-5-3-2-4-10(11)12(20)19-13(14(15,16)17)18-9-6-7-24(21,22)8-9/h2-5,9,13,18H,6-8H2,1H3,(H,19,20) |
InChIキー |
OIURMPKMDCBHKA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



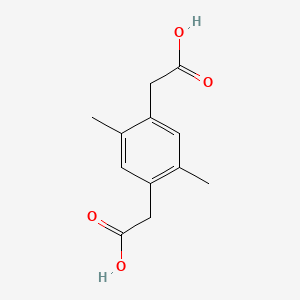

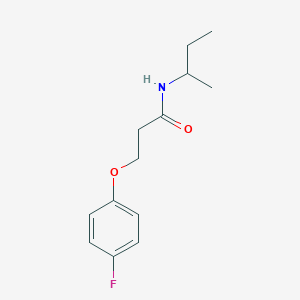

![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
![1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline](/img/structure/B14903867.png)
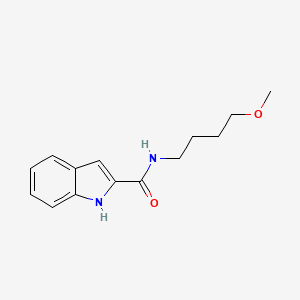
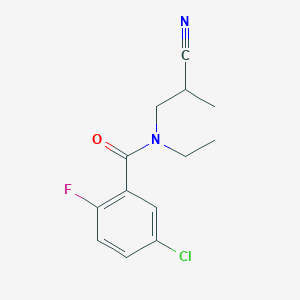
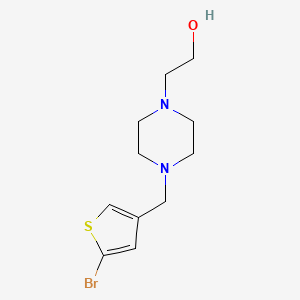
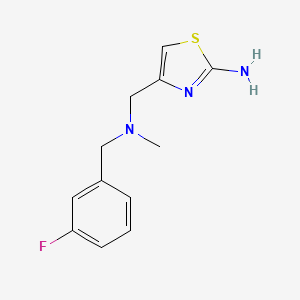

![4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)](/img/structure/B14903897.png)
![3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14903906.png)
